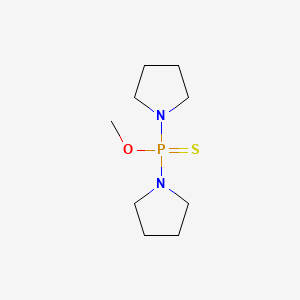
Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester is a chemical compound that features a phosphinothioic acid core with di-1-pyrrolidinyl and O-methyl ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester typically involves the reaction of phosphinothioic acid derivatives with pyrrolidine and methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinothioic acid esters. These products can have various applications depending on their chemical properties.
Scientific Research Applications
Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other phosphine-containing compounds.
Biology: The compound can be used in biochemical studies to investigate the role of phosphine derivatives in biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its chemical structure and functional groups. The molecular targets and pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester can be compared with other similar compounds, such as:
Phosphinothioic acid, di-1-pyrrolidinyl-, O-ethyl ester: This compound has an ethyl ester group instead of a methyl ester group, which can affect its chemical properties and reactivity.
Phosphinothioic acid, di-1-pyrrolidinyl-, O-propyl ester: The presence of a propyl ester group can lead to differences in solubility and stability compared to the methyl ester derivative.
Phosphinothioic acid, di-1-pyrrolidinyl-, O-butyl ester: The butyl ester group can influence the compound’s interactions with biological targets and its overall pharmacokinetic profile.
Properties
CAS No. |
141930-77-0 |
|---|---|
Molecular Formula |
C9H19N2OPS |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
methoxy-dipyrrolidin-1-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H19N2OPS/c1-12-13(14,10-6-2-3-7-10)11-8-4-5-9-11/h2-9H2,1H3 |
InChI Key |
LVWQAPZWRQRZES-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(N1CCCC1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane](/img/structure/B12545128.png)

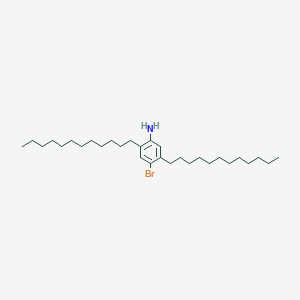
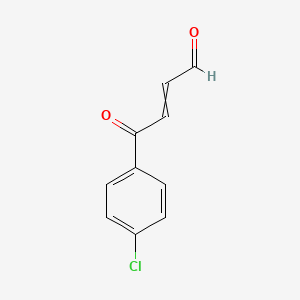
![N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide](/img/structure/B12545147.png)
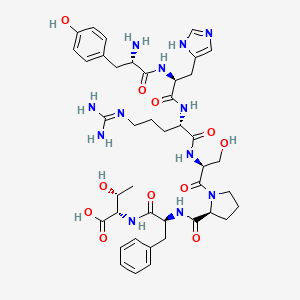
![4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL](/img/structure/B12545167.png)
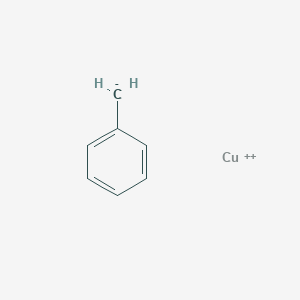
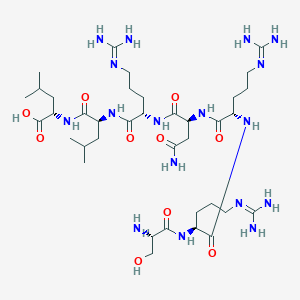
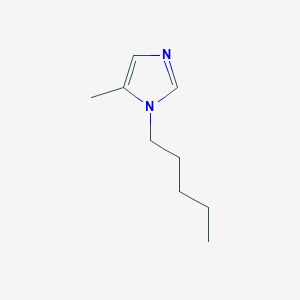
![Tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate](/img/structure/B12545206.png)

![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)
![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)
